1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine
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Overview
Description
1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a pyrrolo[1,2-d][1,2,4]triazine core with a bromine atom at the 1-position and a methylthio group at the 4-position
Preparation Methods
The synthesis of 1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. The reaction conditions typically include the use of bromohydrazone intermediates, triazinium dicyanomethylide formation, and transition metal-mediated synthesis . Industrial production methods may involve multistep synthesis and rearrangement of pyrrolooxadiazines .
Chemical Reactions Analysis
1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides using palladium catalysts.
Common reagents used in these reactions include bromine, palladium catalysts, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and molecular probes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s effects are mediated through its binding to active sites or allosteric sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine can be compared with other pyrrolo[1,2-d][1,2,4]triazine derivatives, such as:
4-Aminopyrrolo[1,2-d][1,2,4]triazine: Known for its antiviral activity.
Pyrrolo[1,2-d][1,2,4]triazine-based kinase inhibitors: Used in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other derivatives .
Properties
Molecular Formula |
C7H6BrN3S |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
1-bromo-4-methylsulfanylpyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-10-9-6(8)5-3-2-4-11(5)7/h2-4H,1H3 |
InChI Key |
MYBBEWSKJYEOFW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C2=CC=CN21)Br |
Origin of Product |
United States |
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